1,4-Diphenylpiperazine
Overview
Description
1,4-Diphenylpiperazine is a chemical compound with the molecular formula C16H18N2 . It is also known as RA-7 and acts as a potent and selective antagonist at the 5HT7 serotonin receptor .
Synthesis Analysis
The synthesis of this compound involves reductive amination of piperazine or N-diphenylmethylpiperazine . This process results in the formation of three novel N,N′-disubstituted piperazines .Molecular Structure Analysis
The structure of this compound was determined and it crystallized in the orthorhombic space group Pbca . The parameters of the structure are a = 8.6980(7), b = 8.4287(7), c = 17.6359(15), V = 1292.94(19), Z = 4 .Chemical Reactions Analysis
The chemical reactions of this compound involve its use as a ligand in metal complexes . It forms the basis of various natural products that exhibit favorable pharmacological properties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.3275 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Analysis and Identification
1,4-Diphenylpiperazine can be accurately identified and quantified through titration in acetic anhydride with perchloric acid. The method yields well-defined inflection points, making it a reliable approach for analyzing this compound in various contexts, such as in the synthesis of other chemicals where it may appear as a by-product (Hurst, 1961).
Medical and Pharmacological Research
- Dipfluzine, a novel calcium channel blocker synthesized from this compound, has demonstrated effectiveness in inhibiting platelet aggregation and thrombus formation, suggesting its potential use in preventing blood clot-related conditions (Wang & He, 1994).
- Novel diphenylpiperazine derivatives exhibit significant inhibitory activity against T-type calcium channels, indicating their potential for treating conditions like neuropathic pain (Kam et al., 2010).
Chemical Synthesis and Structural Analysis
- The synthesis and structural analysis of novel diphenylpiperazine 1,2,3-triazole derivatives have been explored, revealing their potential applications in antibacterial, antifungal, and cytotoxic activities (Gan et al., 2018).
- Research into the crystal structures of N,N′-Disubstituted Piperazines, including this compound, has provided valuable insights into their molecular configurations, aiding in the development of new chemical compounds (Safko & Pike, 2012).
Drug Metabolism and Pharmacokinetics
- The metabolism of dipfluzine, a diphenylpiperazine derivative, has been studied in rat liver microsomes, contributing to our understanding of its pharmacokinetics and potential therapeutic applications in cerebral vascular diseases (Guo et al., 2012).
Novel Drug Synthesis
- Research on the synthesis of novel diphenylpiperazine compounds has led to the discovery of potential pharmacotherapeutics for treating disorders like methamphetamine use, showcasing the versatility of this compound in drug development (Nickell et al., 2016).
Mechanism of Action
Target of Action
1,4-Diphenylpiperazine is a type of piperazine derivative. Piperazines have found application as ligands in metal complexes and form the basis of various natural products that exhibit favorable pharmacological properties . .
Mode of Action
It is known that piperazines can act either as chelating or bridging ligands in metal complexes . The behavior of piperazine ligands in metal complexes is of interest because they can adopt a boat conformation leading to significant ring strain .
Biochemical Pathways
It is known that synthetic piperazines are important in biomedical applications as ion channel and anticancer agents .
Result of Action
It is known that piperazines and their derivatives show a wide range of biological and pharmaceutical activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4-Diphenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of substrates processed by these enzymes . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse outcomes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Toxic effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be actively transported into certain organelles or bind to intracellular proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For instance, this compound may be localized to the mitochondria, where it can impact mitochondrial metabolism and energy production .
Properties
IUPAC Name |
1,4-diphenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRSOPHIGKISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210196 | |
Record name | 1,4-Diphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-39-8 | |
Record name | 1,4-Diphenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diphenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diphenylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diphenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIPHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAG9GJ4S4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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